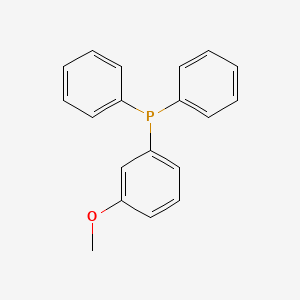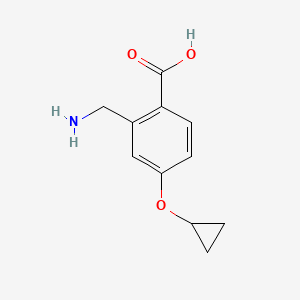
2-(Aminomethyl)-4-cyclopropoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-4-cyclopropoxybenzoic acid is an organic compound that features a benzoic acid core substituted with an aminomethyl group at the 2-position and a cyclopropoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-cyclopropoxybenzoic acid typically involves multiple steps. One common method starts with the preparation of 4-cyclopropoxybenzoic acid, which is then subjected to a series of reactions to introduce the aminomethyl group at the 2-position. The reaction conditions often involve the use of protecting groups to ensure selective functionalization and may require catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4-cyclopropoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-(Aminomethyl)-4-cyclopropoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4-cyclopropoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the cyclopropoxy group may influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)benzoic acid: Lacks the cyclopropoxy group, which may result in different binding properties and biological activity.
4-Cyclopropoxybenzoic acid:
2-(Aminomethyl)-4-methoxybenzoic acid: The methoxy group can influence the compound’s electronic properties and reactivity compared to the cyclopropoxy group.
Uniqueness
2-(Aminomethyl)-4-cyclopropoxybenzoic acid is unique due to the presence of both the aminomethyl and cyclopropoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(aminomethyl)-4-cyclopropyloxybenzoic acid |
InChI |
InChI=1S/C11H13NO3/c12-6-7-5-9(15-8-1-2-8)3-4-10(7)11(13)14/h3-5,8H,1-2,6,12H2,(H,13,14) |
InChI Key |
HOYDCBRYHXSPBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)C(=O)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline](/img/structure/B14807757.png)
![(4-Chlorophenyl) 3-[(2,6-dichlorophenyl)methoxyimino]propanoate](/img/structure/B14807763.png)
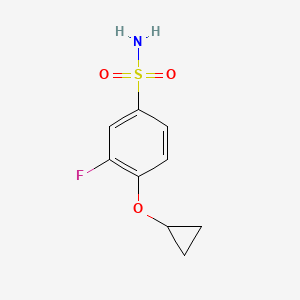
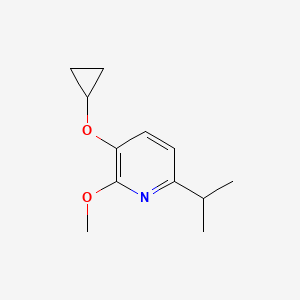
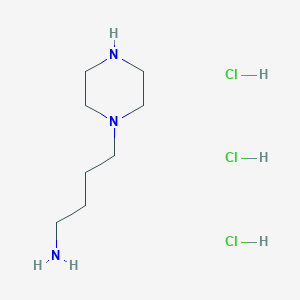
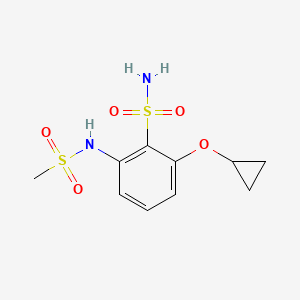
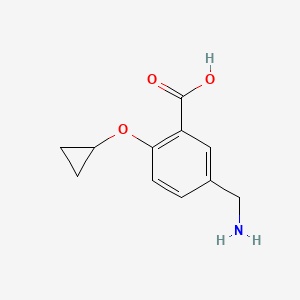
![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B14807806.png)
![3-[4-(diphenylmethyl)piperazin-1-yl]-N-methylpropanamide](/img/structure/B14807817.png)
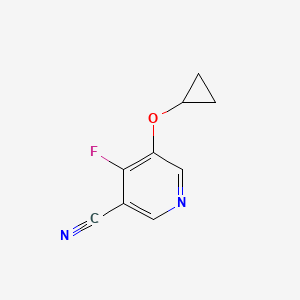
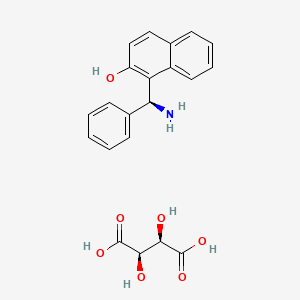
![N-[4-(acetylamino)phenyl]-2-iodobenzamide](/img/structure/B14807841.png)
![2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14807843.png)
